An In-depth Technical Guide to 3,6-Dibromo-2-fluorophenol (CAS 1803817-30-2)
An In-depth Technical Guide to 3,6-Dibromo-2-fluorophenol (CAS 1803817-30-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 3,6-Dibromo-2-fluorophenol, its synthesis, potential applications in research and drug development, and essential safety and handling information. As a key building block in organic synthesis, this halogenated phenol offers unique reactivity for the development of novel molecules in the pharmaceutical and material science sectors.
Core Physicochemical Properties
3,6-Dibromo-2-fluorophenol is a substituted aromatic compound with the chemical formula C₆H₃Br₂FO.[1] Its structure, featuring two bromine atoms and one fluorine atom on a phenol ring, imparts specific reactivity and properties that are valuable in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of 3,6-Dibromo-2-fluorophenol
| Property | Value | Source |
| CAS Number | 1803817-30-2 | [1] |
| Molecular Formula | C₆H₃Br₂FO | [1] |
| Molecular Weight | 269.895 g/mol | [1] |
| SMILES | OC1=C(F)C(Br)=CC=C1Br | [1] |
| Purity | ≥95% (commercially available) | [1] |
| Storage | 2-8 °C | [1] |
Synthesis and Purification
While a specific, detailed synthesis protocol for 3,6-Dibromo-2-fluorophenol is not widely published, a plausible synthetic route can be extrapolated from general methods for the bromination of phenols. The hydroxyl group of a phenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution. Therefore, the synthesis of 3,6-Dibromo-2-fluorophenol would likely involve the direct bromination of 2-fluorophenol.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3,6-Dibromo-2-fluorophenol.
Exemplary Experimental Protocol (Adapted from general phenol bromination)
This protocol is a general guideline and would require optimization for the specific synthesis of 3,6-Dibromo-2-fluorophenol.
Materials:
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2-Fluorophenol
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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A suitable solvent (e.g., glacial acetic acid, dichloromethane)
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Sodium bisulfite or sodium thiosulfate solution (for quenching excess bromine)
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Sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol in the chosen solvent. Cool the mixture in an ice bath.
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Bromination: Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the cooled 2-fluorophenol solution. The addition should be dropwise to control the reaction temperature and prevent over-bromination.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
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Workup: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium bisulfite or sodium thiosulfate until the orange color of bromine disappears.
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Extraction: Transfer the reaction mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent like ethyl acetate.
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Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude 3,6-Dibromo-2-fluorophenol by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 3,6-Dibromo-2-fluorophenol
| Technique | Predicted Features |
| ¹H NMR | Aromatic region (δ 6.5-7.5 ppm) would show signals for the two aromatic protons. The chemical shifts and coupling patterns would be influenced by the adjacent bromine and fluorine atoms. A broad singlet for the hydroxyl proton would also be present. |
| ¹³C NMR | Six distinct signals in the aromatic region (δ 100-160 ppm). The carbons attached to bromine and fluorine would show characteristic chemical shifts. |
| IR Spectroscopy | A broad absorption band for the O-H stretch (around 3200-3600 cm⁻¹). C-Br and C-F stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns would involve the loss of bromine and other fragments. |
Note: The above are predictions. Experimental verification is necessary for accurate structural elucidation.
Applications in Drug Discovery and Organic Synthesis
Halogenated phenols are crucial intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[2] The presence of bromine and fluorine atoms in 3,6-Dibromo-2-fluorophenol offers several advantages for drug development professionals:
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Versatile Synthetic Handle: The bromine atoms can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse molecular fragments.
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Modulation of Physicochemical Properties: The fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design.
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Potential Biological Activity: Bromophenols, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[3] While the specific activity of 3,6-Dibromo-2-fluorophenol has not been reported, its structural motifs suggest it could be a valuable scaffold for the development of new therapeutic agents.
Caption: Potential applications of 3,6-Dibromo-2-fluorophenol.
Safety and Handling
Specific safety data for 3,6-Dibromo-2-fluorophenol is not available. However, based on the known hazards of similar brominated and fluorinated phenols, the following precautions should be taken:
Hazard Identification:
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Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
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Skin Corrosion/Irritation: Expected to cause skin irritation.
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Eye Damage/Irritation: Expected to cause serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles and a face shield.
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Hand Protection: Wear chemical-resistant gloves (e.g., neoprene or nitrile).
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Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
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-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
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Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. Do not allow it to enter drains.
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
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If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
3,6-Dibromo-2-fluorophenol is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique substitution pattern provides a versatile platform for the creation of novel and complex molecules. While specific experimental data for some of its properties are yet to be published, this guide provides a solid foundation for researchers and scientists working with this compound, emphasizing safe handling and highlighting its potential applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in advancing science and medicine.
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